Fmoc-D-Aspartic acid(OMpe)-OH is a derivative of aspartic acid, specifically designed for use in peptide synthesis. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group of the amino acid during coupling reactions. The OMpe (methoxyphenyl ethyl) moiety serves as a protective group for the side-chain carboxylic acid of aspartic acid, aimed at reducing the formation of undesirable by-products such as aspartimides during peptide synthesis.
Fmoc-D-Aspartic acid(OMpe)-OH can be synthesized from commercially available Fmoc-D-aspartic acid through various chemical methods. It is often utilized in laboratories focusing on peptide synthesis and related biochemical research.
This compound falls under the category of amino acids and derivatives, specifically classified as a protected amino acid used in solid-phase peptide synthesis. Its unique structure allows it to minimize side reactions during the synthesis process.
The synthesis of Fmoc-D-Aspartic acid(OMpe)-OH typically involves the following steps:
The introduction of the OMpe protecting group is crucial for minimizing unwanted reactions during synthesis, particularly during the deprotection steps involving piperidine. Studies have shown that using Fmoc-D-Aspartic acid(OMpe)-OH results in significantly lower rates of aspartimide formation compared to traditional protecting groups like t-butyl .
Fmoc-D-Aspartic acid(OMpe)-OH has a complex molecular structure characterized by:
Fmoc-D-Aspartic acid(OMpe)-OH undergoes several key reactions during peptide synthesis:
The stability of Fmoc-D-Aspartic acid(OMpe)-OH under various reaction conditions has been evaluated, showing that it effectively reduces side reactions like aspartimide formation when subjected to piperidine treatment .
The mechanism by which Fmoc-D-Aspartic acid(OMpe)-OH minimizes side reactions involves:
Relevant data suggest that this compound exhibits favorable characteristics for use in peptide synthesis, particularly in minimizing undesirable by-products .
Fmoc-D-Aspartic acid(OMpe)-OH is primarily used in:
Fmoc-D-Asp(OMpe)-OH—where OMpe denotes the β-3-methylpentan-3-yl ester—is a specialized amino acid building block engineered to mitigate aspartimide formation during Fmoc-SPPS. Aspartimide formation arises when aspartic acid residues (particularly in sequences like Asp-Gly, Asp-Asn, or Asp-Asp) undergo base-catalyzed cyclization during piperidine-mediated Fmoc deprotection. This side reaction generates a cyclic succinimide intermediate that hydrolyzes or undergoes nucleophilic attack, yielding up to nine by-products, including epimerized α- or β-linked peptides and piperidides. Critically, epimerized α-aspartyl peptides exhibit identical mass and similar hydrophobicity to the target peptide, complicating detection and purification [2] [6].
The OMpe group’s steric bulk impedes cyclization by sterically hindering the aspartyl side-chain carboxylate’s nucleophilic attack on the backbone carbonyl. In model peptides (e.g., VKDGYI), sequences synthesized with Fmoc-D-Asp(OMpe)-OH demonstrated significantly reduced aspartimide formation (≤5%) compared to conventional Fmoc-Asp(OtBu)-OH (≤40%) after prolonged piperidine exposure [7]. This makes it indispensable for synthesizing aspartimide-prone therapeutic peptides like teduglutide (featuring -Asp-Gly- motifs) or neurodegenerative disease-related peptides containing repetitive aspartates [6] [7].
Table 1: Aspartimide By-Products Generated from Cyclic Succinimide Intermediate
Nucleophile | Product | Separation Challenge |
---|---|---|
Water | β-Asp peptide + epimer | Co-elutes with target; identical mass |
Piperidine | α/β-piperidides | Resolvable by HPLC |
Amino Groups | Isopeptides/cyclic peptides | Variable resolution |
The OMpe group (β-3-methylpentan-3-yloxy) exerts protection through steric shielding and electronic modulation. Its branched alkyl chain (tertiary alkyl ether) creates a conical steric environment around the aspartyl β-carboxylate, raising the energy barrier for nucleophilic backbone attack. Kinetic studies confirm that bulkier esters (OMpe, OBno) reduce aspartimide formation rates by 10–100× compared to OtBu [7].
Additionally, the OMpe group enhances chiral integrity. Aspartimides readily epimerize at Cα due to enolization under basic conditions. By suppressing cyclization, Fmoc-D-Asp(OMpe)-OH minimizes epimerization at the aspartyl residue. In scorpion toxin II analogs (VKDXYI), peptides synthesized with OMpe showed <1% D-Asp content versus 5–15% for OtBu-protected analogs [8]. This is critical for bioactive peptides where D-isomers can alter receptor binding or induce immunogenicity. The mechanism aligns with path B epimerization (via oxazol-5(4H)-one intermediates), which is predominant during carboxyl activation or base exposure [8].
Despite its bulk, Fmoc-D-Asp(OMpe)-OH exhibits comparable coupling kinetics to standard building blocks. Single 1-hour couplings using DIC/Oxyma in DMF achieve >99% completion in model peptides (e.g., (Gly²)-GLP-2, a 33-mer), as confirmed by Kaiser tests . This efficiency stems from the OMpe group’s moderate electron-donating nature, which enhances carboxylate reactivity during activation.
A key advantage over halobenzyl-based protectants (e.g., OBno) is the absence of alkylation by-products. Acidolytic cleavage (95% TFA) of OMpe yields the neutral alkene 3-methylpent-3-ene, avoiding electrophilic carbocation intermediates that alkylate Trp, Tyr, or Cys residues. In contrast, OBno deprotection generates a benzyl cation requiring scavengers (e.g., triisopropylsilane) to prevent modifications [7]. OMpe thus simplifies global deprotection and minimizes side-chain modifications, as evidenced by UPLC-MS of crude GLP-2 synthesized with OMpe showing no alkylation impurities .
Fmoc-D-Asp(OMpe)-OH occupies a middle ground in the steric hierarchy of aspartyl protectants. Performance data across model peptides reveal:
Table 2: Protecting Group Performance in Aspartimide-Prone Sequences
Protecting Group | Steric Bulk | Aspartimide/cycle (Asp-Gly) | D-Asp Content | Cleavage By-Products |
---|---|---|---|---|
OtBu | Low | 1.5–3.0% | 5–15% | None |
OMpe | Moderate | 0.5–1.0% | <1% | Neutral alkene |
OBno | High | 0.1–0.5% | <1% | Benzyl cation* |
CSY | Extreme (C–C bond) | 0% | 0% | Halogenation side reactions |
*Requires scavengers to prevent alkylation.
Table 3: Strategic Selection Guide for Aspartyl Protecting Groups
Scenario | Recommended Group | Rationale |
---|---|---|
High-risk industrial peptide (Asp-Gly) | OBno | Maximum suppression; scalable purification |
Moderate-risk research peptide | OMpe | Cost-effective; avoids alkylation/scavengers |
PTM-rich or oxidation-sensitive | OMpe | Mild deprotection; no halogenation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1